(4-Amino-3-bromophenyl)acetonitrile
Overview
Description
(4-Amino-3-bromophenyl)acetonitrile: is an organic compound with the molecular formula C8H6BrN2. It consists of a bromine atom and an amino group attached to a phenyl ring, which is further connected to an acetonitrile group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination of (4-Aminophenyl)acetonitrile: This method involves the bromination of (4-aminophenyl)acetonitrile using bromine in the presence of a suitable catalyst, such as iron(III) bromide.
Nucleophilic Substitution: Another approach is the nucleophilic substitution of a suitable precursor, such as 4-bromoaniline, with acetonitrile under specific reaction conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities.
Chemical Reactions Analysis
(4-Amino-3-bromophenyl)acetonitrile: undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in the formation of (4-bromo-3-nitrophenyl)acetonitrile.
Reduction: The bromine atom can be reduced to form (4-amino-3-bromophenyl)methanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Using nucleophiles such as sodium cyanide or potassium iodide.
Major Products Formed:
Nitro derivatives
Alcohols
Iodides
Scientific Research Applications
(4-Amino-3-bromophenyl)acetonitrile: has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (4-Amino-3-bromophenyl)acetonitrile exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the bromine atom can participate in electrophilic reactions. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
3-Bromophenylacetonitrile
4-Bromophenylacetonitrile
2-Bromophenylacetonitrile
Properties
IUPAC Name |
2-(4-amino-3-bromophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5H,3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDNUJFNVCIOTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661767 | |
Record name | (4-Amino-3-bromophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882855-96-1 | |
Record name | (4-Amino-3-bromophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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